molecular formula C16H19ClN2S B589798 rac N-Demethyl Promethazine CAS No. 1330173-19-7

rac N-Demethyl Promethazine

Cat. No. B589798
M. Wt: 309.87
InChI Key: DJGGTRGRXVNMMY-MUTAZJQDSA-N
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Description

Rac N-Demethyl Promethazine is a Promethazine impurity . It is a metabolite of promethazine and also a degradation product of promethazine . The product is intended for research and forensic applications .


Synthesis Analysis

The synthesis of Promethazine, from which rac N-Demethyl Promethazine is derived, involves several steps . The process starts with the reaction of diethyl amine and epoxypropane to obtain 1-diethylamino-2-propanol. This compound then reacts with chloride sulfoxide and toluene to obtain 1-diethylamino-2-chloropropane. The 1-diethylamino-2-chloropropane is then reacted with phenothiazine to obtain crude promethazine free body. The crude promethazine free body is purified and then salified with hydrochloric acid to obtain promethazine hydrochloride .


Molecular Structure Analysis

The molecular formula of rac N-Demethyl Promethazine is C16H19ClN2S . The molecular weight is approximately 306.853 .


Physical And Chemical Properties Analysis

The physical and chemical properties of rac N-Demethyl Promethazine include a molecular weight of 306.853 and a molecular formula of C16H19ClN2S . Other properties such as density, boiling point, melting point, and flash point are not reported .

Scientific Research Applications

Imaging Abeta in Alzheimer's Disease

Promethazine, traditionally used as an antihistamine for treating nausea, has been explored for its potential to bind to Abeta in models of Alzheimer's disease. A novel [11C]promethazine PET radioligand was designed for in vivo studies to image Abeta, offering a new avenue for Alzheimer's research. This probe showed specificity in human hippocampal tissues via autoradiography, highlighting its potential for future studies in diagnosing and understanding Alzheimer's disease (Whitmore et al., 2021).

Inhibition of NMDA-induced Currents

Promethazine has been found to selectively inhibit NMDA receptors without significantly affecting AMPA- and kainate receptors. This inhibition suggests promethazine's potential utility in sedation, analgesia, and neuroprotection, offering insights into its broader pharmacological effects beyond its primary use. Such findings could inform the development of new therapeutic strategies that target NMDA receptors for conditions related to glutamate neurotransmission (Adolph et al., 2012).

Electrochemical Detection of Promethazine

Research into the electrochemical properties of promethazine has led to the development of sensitive methods for its detection. For example, a multi-wall carbon nanotube modified glassy carbon electrode was used for the voltammetric determination of promethazine, demonstrating enhanced electrochemical response and offering a promising approach for the detection of promethazine in pharmaceutical formulations and biological fluids (Xi et al., 2011).

Bioavailability Studies

The bioavailability of promethazine in a topical Pluronic lecithin organogel was investigated in a pilot study. Although systemic absorption was demonstrated to be low, the study provided valuable data on the cutaneous absorption of promethazine and suggested the need for further research. This exploration into alternative administration routes can contribute to safer and more effective therapeutic applications of promethazine (Glisson et al., 2005).

Sympathectomy for Treatment of Necrosis

A case report highlighted peripheral sympathectomy as a novel treatment option for distal digital necrosis following parenteral administration of promethazine. This report underscores the risks associated with promethazine administration and presents an innovative approach to managing its complications, thus informing clinical practices and patient safety measures (Cross et al., 2012).

Safety And Hazards

Rac N-Demethyl Promethazine is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is harmful if swallowed or inhaled, causes skin and eye irritation, may cause an allergic skin reaction, may cause respiratory irritation, and is toxic to aquatic life .

properties

IUPAC Name

1-phenothiazin-10-yl-N-(trideuteriomethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGTRGRXVNMMY-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747474
Record name N-(~2~H_3_)Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac N-Demethyl Promethazine

CAS RN

1330173-19-7
Record name N-(~2~H_3_)Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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